molecular formula C9H14ClN3 B1319210 1-(Pyridin-3-yl)piperazine hydrochloride CAS No. 1010133-97-7

1-(Pyridin-3-yl)piperazine hydrochloride

Cat. No.: B1319210
CAS No.: 1010133-97-7
M. Wt: 199.68 g/mol
InChI Key: CSLOFABHFDQSBB-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperazine hydrochloride is an organic compound with the molecular formula C₉H₁₄ClN₃. It appears as a white crystalline solid that is soluble in water and some organic solvents. This compound is widely used in the pharmaceutical field due to its ability to modulate neurotransmitter activity, which can improve mood and emotional states, making it useful for treating conditions such as depression and anxiety .

Mechanism of Action

Target of Action

It’s known that similar compounds have shown binding affinity towards α1-, α2-adrenergic and 5-ht1a receptors . These receptors play crucial roles in the nervous system, influencing mood and emotional states.

Mode of Action

It’s suggested that it may work by modulating the activity of neurotransmitters, thereby improving mood and emotional states . This is a common mechanism of action for compounds that interact with adrenergic and serotonin receptors.

Pharmacokinetics

Its solubility in water and some organic solvents suggests that it may have good bioavailability.

Result of Action

It’s suggested that it may have antidepressant and anti-anxiety effects due to its potential interaction with adrenergic and serotonin receptors .

Action Environment

The action, efficacy, and stability of 1-(Pyridin-3-yl)piperazine hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a dry, ventilated, and cool place, away from acids and oxidizing agents . It’s also important to note that it has a certain level of toxicity and should be handled with appropriate personal protective measures .

Biochemical Analysis

Biochemical Properties

1-(Pyridin-3-yl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly as a ligand that can interact with various enzymes and proteins. It has been shown to act as a potent and selective antagonist of α2-adrenergic receptors . This interaction is crucial as it can influence the signaling pathways mediated by these receptors. Additionally, this compound can bind to other biomolecules, such as transporters and ion channels, affecting their function and regulation.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it can modulate neurotransmitter release by inhibiting α2-adrenergic receptors, leading to increased levels of norepinephrine and dopamine . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. In other cell types, such as immune cells, this compound may influence cytokine production and cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with specific receptors and enzymes. By acting as an antagonist of α2-adrenergic receptors, it prevents the binding of endogenous ligands, thereby inhibiting receptor activation and downstream signaling . This inhibition can lead to changes in gene expression and cellular responses. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a sealed container at low temperatures . Prolonged exposure to light or heat may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can selectively inhibit α2-adrenergic receptors without causing significant adverse effects . At higher doses, the compound may exhibit toxicity, leading to adverse effects such as altered behavior, reduced motor function, and potential organ damage. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its biological activity. For example, the compound may be actively transported into certain cell types, leading to higher intracellular concentrations and enhanced effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the plasma membrane to interact with surface receptors or be transported to the nucleus to influence gene expression. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)piperazine hydrochloride typically involves the reaction of piperazine with pyridine. The process can be summarized as follows :

  • Combine piperazine and pyridine in a 1:1 molar ratio in a reaction vessel.
  • Heat the reaction mixture in an appropriate solvent or reaction medium, usually at temperatures ranging from room temperature to the boiling point of the solvent.
  • Maintain the temperature and stirring conditions for a specific period.
  • After the reaction is complete, cool the mixture and crystallize the product by adding an acidic solution.
  • Collect, wash, and dry the crystalline product to obtain pure this compound.

Chemical Reactions Analysis

1-(Pyridin-3-yl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Comparison with Similar Compounds

Properties

IUPAC Name

1-pyridin-3-ylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;/h1-3,8,10H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLOFABHFDQSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598679
Record name 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010133-97-7
Record name 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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